molecular formula C18H21NO2S2 B3014825 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1207007-49-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3014825
CAS No.: 1207007-49-5
M. Wt: 347.49
InChI Key: CYAYAQKYDNWFLK-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-23(21,16-8-7-14-4-1-2-5-15(14)12-16)19-13-18(9-10-18)17-6-3-11-22-17/h3,6-8,11-12,19H,1-2,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYAQKYDNWFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative that incorporates a thiophene moiety and a tetrahydronaphthalene structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and herbicidal properties. This article provides a detailed examination of its biological activity based on various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : N-[(1-thiophen-2-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • CAS Number : 1207007-49-5
  • Molecular Formula : C18H21N1O2S2
  • Molecular Weight : 347.5 g/mol

The compound's structure features a cyclopropyl group linked to a thiophene ring and a sulfonamide functional group, which is known for its role in various pharmacological activities.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies showed that certain derivatives of this compound effectively inhibited the growth of various bacterial strains and fungi such as Candida albicans.

Case Study: Antimicrobial Efficacy

A study by Mohamed et al. (2021) evaluated multiple sulfonamide derivatives against pathogenic microorganisms. The findings indicated that specific derivatives exhibited potent inhibitory effects while maintaining a favorable safety profile towards normal human cells.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Certain tetrahydronaphthalene-sulfonamide derivatives have shown cytotoxic effects against several human cancer cell lines.

Research Findings

Ravichandiran et al. (2019) reported that specific derivatives containing phenylaminosulfanyl moieties displayed significant cytotoxic activity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Herbicidal Activity

N-(1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been studied for its herbicidal properties. Research indicates that the stereochemical structure of these compounds plays a crucial role in their herbicidal efficacy.

Study on Herbicidal Activity

Hosokawa et al. (2001) investigated the structure-activity relationship (SAR) of sulfonamide derivatives and found that specific isomers were effective as herbicides.

Neurological Applications

Recent studies have explored the potential of this compound in neurological research. Some derivatives have been synthesized to enhance nerve growth factor (NGF) activity, which is vital for nerve cell development and regeneration.

Example of Neurological Research

Williams et al. (2010) reported that certain sulfonamide derivatives could potentiate NGF-induced neurite outgrowth in neuronal cells, suggesting their potential use in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions of this compound with various biological targets. Such computational analyses help elucidate the mechanisms through which these compounds exert their biological effects.

Findings from Computational Studies

Vetrivelan (2019) demonstrated that some derivatives showed promising inhibition against specific targets like 1KE4, indicating their potential for targeted therapeutic applications.

Summary Table of Biological Activities

Activity Description References
AntimicrobialInhibitory effects against bacteria and fungiMohamed et al., 2021
AnticancerCytotoxic effects on human cancer cell linesRavichandiran et al., 2019
HerbicidalEffective herbicides based on stereochemical structureHosokawa et al., 2001
NeurologicalPotential as NGF potentiators for nerve regenerationWilliams et al., 2010
Molecular DockingInteraction predictions with biological targetsVetrivelan, 2019

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